2-(4-bromophenyl)-2-oxoethyl 2-(4'-nitrobiphenyl-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
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Overview
Description
2-(4-BROMOPHENYL)-2-OXOETHYL 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is a complex organic compound that features a combination of bromophenyl, nitrobiphenyl, and dioxoisoindole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps, starting with the preparation of the individual components. For instance, 4-bromobiphenyl can be synthesized by adding biphenyl to dichloroethane, followed by the addition of liquid bromine and a catalyst . The reaction mixture is then subjected to chlorine introduction, temperature increase, and subsequent purification steps to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would typically include the use of automated reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-BROMOPHENYL)-2-OXOETHYL 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The bromophenyl group can be involved in reduction reactions to form different derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the bromine atom can result in various functionalized biphenyl derivatives.
Scientific Research Applications
2-(4-BROMOPHENYL)-2-OXOETHYL 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dibromo-2-nitrobiphenyl: Similar in structure but lacks the dioxoisoindole moiety.
4-Bromobiphenyl: Contains the bromophenyl group but does not have the nitro or dioxoisoindole groups.
2-Nitrobiphenyl: Features the nitro group but lacks the bromophenyl and dioxoisoindole groups.
Uniqueness
2-(4-BROMOPHENYL)-2-OXOETHYL 2-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to its combination of bromophenyl, nitrobiphenyl, and dioxoisoindole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not possible with simpler compounds.
Properties
Molecular Formula |
C29H17BrN2O7 |
---|---|
Molecular Weight |
585.4 g/mol |
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-[4-(4-nitrophenyl)phenyl]-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C29H17BrN2O7/c30-21-8-1-19(2-9-21)26(33)16-39-29(36)20-7-14-24-25(15-20)28(35)31(27(24)34)22-10-3-17(4-11-22)18-5-12-23(13-6-18)32(37)38/h1-15H,16H2 |
InChI Key |
RIYCMGVCSKUWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)OCC(=O)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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